N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a common feature in many bioactive molecules . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals due to its ability to form hydrogen bonds with biological targets.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds structurally related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activity, suggesting a potential application in epilepsy treatment (Nath et al., 2021).
Anti-inflammatory and Kinase Inhibition
Another area of interest is the design, synthesis, and evaluation of 1,2,4-triazole-based benzothiazole/benzoxazole derivatives for their anti-inflammatory activity and kinase inhibition. This research underlines the compound's potential in anti-inflammatory treatments and as a kinase inhibitor, which could be relevant for cancer therapy (Tariq et al., 2018).
Antimicrobial Applications
Compounds with a similar structural framework have been synthesized and tested for their antibacterial activity, suggesting possible applications in combating bacterial infections. The synthesis of derivatives as antibacterial agents points to a broad spectrum of activity against various bacterial strains (Ramalingam et al., 2019).
Antitumor and Anticancer Activity
A novel series of benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , were synthesized and evaluated for their in vitro antitumor activity. This indicates the potential use of this compound in cancer research, particularly in the development of new anticancer agents (Al-Suwaidan et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as translocation of various substrates across extracellular and intracellular membranes, including metabolic products, lipids, sterols, and drugs .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like atp-binding cassette transporters) and modulate their activity . This interaction could lead to changes in the transport of various substrates across cellular membranes .
Biochemical Pathways
Given its potential modulation of atp-binding cassette transporters, it could influence various cellular processes and pathways related to the transport of substrates across cellular membranes .
Result of Action
Based on its potential modulation of atp-binding cassette transporters, it could influence the transport of various substrates across cellular membranes, potentially affecting cellular processes and overall cell function .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-2-5-14(6-3-12)27-10-17(23)20-19-22-21-18(26-19)9-13-4-7-15-16(8-13)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHMQGPSNXROMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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